N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its ability to inhibit specific tyrosine kinases .
Mechanism of Action
Target of Action
The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide specifically binds to an inactive Abelson tyrosine kinase domain, characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .
Result of Action
The inhibition of tyrosine kinases by N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide can disrupt various cellular processes, potentially leading to a halt in cell growth and division . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves a convergent approach. One common method includes the coupling of an amine and a carboxylic acid precursor using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The intermediates required for this synthesis can be prepared through various efficient methods, including nucleophilic substitution and reduction reactions . Industrial production methods often involve large-scale reactions with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrazine hydrate and iron(III) chloride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is often compared with other tyrosine kinase inhibitors such as imatinib. Other similar compounds include dasatinib and nilotinib, which also inhibit tyrosine kinases but have different efficacy and side effect profiles .
Similar Compounds
- Imatinib
- Dasatinib
- Nilotinib
These compounds highlight the uniqueness of this compound in terms of its specific molecular interactions and therapeutic applications .
Biological Activity
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide, also known by its CAS number 5224-22-6, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.
Property | Value |
---|---|
Molecular Formula | C16H20N4O |
Molecular Weight | 284.36 g/mol |
Density | 1.291 g/cm³ |
Boiling Point | 509.3 °C at 760 mmHg |
Flash Point | 261.8 °C |
Synthesis
The synthesis of this compound involves standard organic reactions typically used in the preparation of benzamide derivatives. The compound is synthesized by coupling a pyrimidine derivative with a benzamide structure, utilizing various reagents to facilitate the formation of the desired amide bond.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit moderate to significant activity against various cancer cell lines:
- Cell Lines Tested :
- K-562 (chronic myelogenous leukemia)
- HL-60 (promyelocytic leukemia)
- MCF-7 (breast adenocarcinoma)
- HeLa (cervix carcinoma)
- A549 (lung carcinoma)
In comparative assays, this compound demonstrated activity comparable to established chemotherapeutics like imatinib and nilotinib, particularly at concentrations around 100 µM .
Kinase Inhibition
This compound has been evaluated for its kinase inhibitory properties. The following kinases were studied:
Kinase | Inhibition (%) at 10 nM |
---|---|
EGFR | 21% - 92% |
HER-4 | Comparable to imatinib |
VEGFR2 | 16% - 48% |
PDGFRa | Up to 77% |
These results indicate that the compound is a potent inhibitor of several receptor tyrosine kinases, which play critical roles in cancer cell proliferation and survival .
The mechanism by which this compound exerts its biological effects appears to involve interaction with ATP binding sites on kinases, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis. Molecular docking studies suggest that the structural features of this compound allow it to effectively bind to target proteins .
Case Studies
Several case studies have been documented that explore the efficacy of this compound in preclinical models:
- Study on K-562 Cells : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in K-562 cells, indicating its potential as a therapeutic agent for chronic myeloid leukemia.
- Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed in certain cancer types.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRCIODPCAYLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.